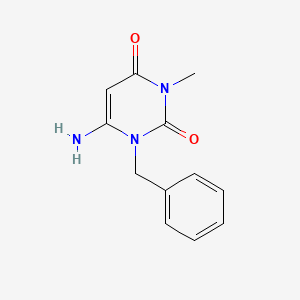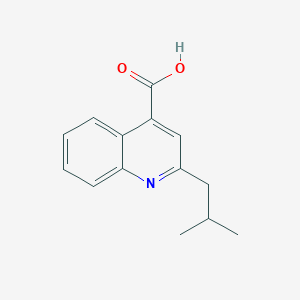![molecular formula C8H14N4S B1271087 4-Amino-5-cyclohexyl-4H-[1,2,4]triazole-3-thiol CAS No. 61019-28-1](/img/structure/B1271087.png)
4-Amino-5-cyclohexyl-4H-[1,2,4]triazole-3-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“4-Amino-5-cyclohexyl-4H-[1,2,4]triazole-3-thiol” is a compound that belongs to the class of 1,2,4-triazoles . It is a mercapto-substituted 1,2,4-triazole ligand and exhibits tautomerism in solution . It has been found to have potential as a corrosion inhibitor .
Synthesis Analysis
The synthesis of similar compounds involves cyclization reactions . For instance, the synthesis of 4-amino-5-phenyl-1-4H-1,2,4-triazole-3-thiol involved the reaction of benzoic acid hydrazide with CS2 in a solution of alkali ethanol to give potassium dithiocarbazinate salt. This salt was then cyclized with hydrazine hydrate using water as a solvent under reflux condition .Chemical Reactions Analysis
The compound undergoes various chemical reactions. For instance, it can undergo regioselective S-alkylation to form a series of S-substituted derivatives . In another study, it was subjected to addition reaction with different aldehydes to synthesize Schiff bases, which were cyclized by treating with thioglycolic acid .Scientific Research Applications
-
Biological Activity
- Summary of Application : Compounds with the 1,2,4-triazole ring system are known for their antifungal activities . The synthesized compounds were screened for their antifungal activities .
- Methods of Application : The compounds were synthesized using dl-malic acid under microwave (MW) irradiation . Reaction with several alkylating agents such as epichlorohydrin, 3-chloropropanol, (2-acetoxyethoxy) methyl bromide, propargyl bromide and chloroacetamide was studied .
- Results : The minimal inhibitory concentration (MIC) of the screened compounds exhibited prominent results against Gram (+ve) and Gram (-ve) and antifungal activities comparing with the standard drugs .
-
Synthesis of Pyrazolyl [1,2,4]triazoles
- Summary of Application : A novel series of pyrazolyl [1,2,4]triazoles has been synthesized .
- Methods of Application : The compounds were synthesized by the reaction of polyfunctionalized-triazole 1 with symmetric and asymmetric β-dicarbonyl compounds in ortho-phosphoric acid .
- Results : The synthesized compounds were hoped to have enhanced biological activity .
-
Histidine Biosynthesis Inhibitor
- Summary of Application : 3-Amino-1,2,4-triazole is used as a histidine biosynthesis inhibitor .
- Methods of Application : It is used in the medium for screening co-transformants from yeast two-hybrid interactions .
- Results : This application helps in the preservation of midgut sample from honey bee and for the determination of tryptophan in proteins .
-
Synthesis of Hydroxyphenacyl Azoles
-
Antioxidant Activity
- Summary of Application : Some 4-Amino-5-Phenyl-4h-1,2,4-Triazole-3-Thiol Derivatives have been synthesized and evaluated for their antioxidant activity .
- Methods of Application : The compounds were synthesized by cyclization reaction . The synthesized compounds were evaluated for their antioxidant activity using stable free radical 1,1-diphenyl-2-picryl-hydrazyl DPPH .
- Results : Of all tested compounds, one compound was the most active in all concentrations compared to standard Ascorbic acid with an IC50 value 5.84 μg/ml .
-
Synthesis of Double-Headed Derivatives
- Summary of Application : Double-headed derivatives of (4-amino-5-mercapto-4H-1,2,4-triazol-3-yl)-ethan-1-ol have been synthesized .
- Methods of Application : The compounds were synthesized using dl-malic acid under microwave (MW) irradiation . Reaction with several alkylating agents such as epichlorohydrin, 3-chloropropanol, (2-acetoxyethoxy) methyl bromide, propargyl bromide and chloroacetamide was studied .
- Results : Not only higher yields but also shorter reaction times were observed in comparison with thermal procedure . The synthesized compounds were screened for their antifungal activities .
properties
IUPAC Name |
4-amino-3-cyclohexyl-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N4S/c9-12-7(10-11-8(12)13)6-4-2-1-3-5-6/h6H,1-5,9H2,(H,11,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAIDSKQFVRWPOQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=NNC(=S)N2N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-5-cyclohexyl-4H-[1,2,4]triazole-3-thiol | |
CAS RN |
61019-28-1 |
Source


|
| Record name | 4-Amino-5-cyclohexyl-2,4-dihydro-3H-1,2,4-triazole-3-thione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=61019-28-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-amino-5-cyclohexyl-4H-1,2,4-triazole-3-thiol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![2-[(4-Bromobenzyl)oxy]-3-methoxybenzaldehyde](/img/structure/B1271027.png)



![2-[(3-Methylbenzyl)oxy]benzoic acid](/img/structure/B1271034.png)

